molecular formula C8H6FN B056358 4-Fluorophenylacetonitrile CAS No. 459-22-3

4-Fluorophenylacetonitrile

Cat. No.: B056358
CAS No.: 459-22-3
M. Wt: 135.14 g/mol
InChI Key: JHQBLYITVCBGTO-UHFFFAOYSA-N
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Description

4-Fluorophenylacetonitrile: is an organic compound with the molecular formula C8H6FN . It is a derivative of phenylacetonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used as a starting reagent in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Fluorophenylacetonitrile can undergo oxidation reactions to form 4-Fluorophenylacetic acid.

    Reduction: The compound can also be reduced under specific conditions to yield various derivatives, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Fluorophenylacetic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Products with different functional groups replacing the nitrile group.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQBLYITVCBGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060030
Record name Benzeneacetonitrile, 4-fluoro-
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

459-22-3
Record name 4-Fluorobenzeneacetonitrile
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Record name 4-Fluorophenylacetonitrile
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Record name 4-Fluorophenylacetonitrile
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Record name Benzeneacetonitrile, 4-fluoro-
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Record name Benzeneacetonitrile, 4-fluoro-
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Record name 4-fluorophenylacetonitrile
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Record name 4-FLUOROPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

Twenty-five g of 4-fluorobenzylcyanide is mixed with approximately 3.5 ml of freshly distilled acrylonitrile in a suitable reaction vessel. To this stirred mixture is added dropwise a solution of 80 mg of sodium methoxide in 1 ml of methanol. When about half of the sodium methoxide is added, there is an exothermic reaction. After all the sodium methoxide is added, the mixture is kept on a steam-bath for 2 hours and is then dissolved in toluene and washed with water. The toluene is removed by evaporation and the residue is separated into its components by fractional distillation to give 18 g of 4-fluorobenzylcyanide, and 2 g of 2-(4-fluorophenyl)glutaronitrile, bp 118°-122° C. at 0.03 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the biotransformation of 4-Fluorophenylacetonitrile?

A1: While specific research on the biotransformation of this compound is limited within the provided papers, studies have explored the biotransformation of its parent compound, Phenylacetonitrile. Research indicates that marine fungi can biotransform Phenylacetonitrile to 2-Hydroxyphenylacetic acid. [, , ] This suggests that similar biotransformation pathways might exist for this compound, but further research is needed to confirm this.

Q2: Are there any reported applications of this compound in chemical synthesis?

A2: Yes, this compound serves as a building block in organic synthesis. For instance, it acts as a reagent in the catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones under ultrasonic conditions. [] This highlights its utility in developing new heterocyclic compounds with potential biological activities.

Q3: What physical properties of this compound have been investigated?

A3: Studies have explored the dielectric constant of this compound, a property reflecting its ability to store electrical energy in an electric field. [] Furthermore, research has investigated the dielectric constant of mixtures containing this compound and methanol, providing insights into its behavior in solution. [] These findings contribute to understanding the compound's interactions with other molecules.

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